Dual PARP EGFR ligand for PROTAC
Description
Proteolysis-Targeting Chimeras (PROTACs): Mechanism and Historical Development
PROTACs are heterobifunctional molecules designed to degrade specific proteins by hijacking the ubiquitin-proteasome system (UPS). Each PROTAC consists of three components: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker connecting the two. Upon forming a ternary complex with the target protein and E3 ligase, the PROTAC facilitates ubiquitination of the target, marking it for proteasomal degradation. Unlike traditional inhibitors, PROTACs operate catalytically, enabling sustained degradation even after disassociation from the target.
The conceptual foundation of PROTACs was established in 2001 by Kathleen Sakamoto, Craig Crews, and Ray Deshaies, who demonstrated the degradation of methionine aminopeptidase-2 using a peptide-based PROTAC. Subsequent advancements focused on small-molecule ligands for E3 ligases such as von Hippel-Lindau (VHL) and cereblon (CRBN), enhancing drug-like properties. By 2019, clinical trials for PROTACs targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471) validated their therapeutic potential.
Rationale for Dual-Target Degradation: PARP and EGFR Synergy in Oncogenic Pathways
PARP and EGFR are critical nodes in overlapping oncogenic pathways. PARP1 facilitates DNA damage repair through base excision repair, while EGFR drives cell proliferation via the RAS-MAPK and PI3K-AKT pathways. In cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), overexpression or mutation of these proteins confers resistance to mono-targeted therapies. For example, PARP1 mutations (e.g., R591K) reduce inhibitor binding affinity, while EGFR mutants (e.g., L858R) exhibit constitutive activation.
Dual degradation of PARP and EGFR disrupts compensatory survival mechanisms. PARP inhibition sensitizes cells to EGFR-driven apoptosis, while EGFR degradation mitigates PARP-independent proliferative signaling. Preclinical studies demonstrate that co-degrading these targets enhances ferroptosis in p53-positive TNBC cells by downregulating SLC7A11, a cystine/glutamate antiporter. This synergy is further amplified in EGFR-mutant models, where PROTACs like MS9449 induce degradation via both ubiquitin-proteasome and autophagy-lysosome pathways.
Emergence of Bifunctional PROTACs: From Monospecific to Dual-Target Strategies
The transition to dual-target PROTACs addresses limitations of monospecific degraders, such as incomplete pathway inhibition and adaptive resistance. Early efforts focused on optimizing linker chemistry and E3 ligase compatibility to improve ternary complex stability. For instance, Zheng et al. developed a library of dual PARP/EGFR PROTACs using trifunctional amino acids (e.g., lysine) as star-shaped linkers to conjugate gefitinib (EGFR inhibitor), olaparib (PARP inhibitor), and CRBN/VHL ligands.
Table 1: Key Components of Dual PARP/EGFR PROTACs
| Component | Role | Example Ligands |
|---|---|---|
| Target Protein 1 | EGFR binding | Gefitinib |
| Target Protein 2 | PARP binding | Olaparib |
| E3 Ligase | Ubiquitination recruitment | CRBN (e.g., pomalidomide) |
| Linker | Spatial optimization | PEG-based or alkyl chains |
The convergent synthesis strategy employed in these designs ensures high efficiency and modularity, enabling rapid exploration of structure-activity relationships. Notably, dual PROTACs exhibit a "hook effect" at high concentrations, where excessive PROTAC molecules form non-productive binary complexes, underscoring the importance of dose optimization. Despite these challenges, dual degraders like NN3 demonstrate potent in vivo efficacy with minimal toxicity, leveraging ferroptosis induction in p53-functional contexts.
Properties
Molecular Formula |
C53H56ClF2N9O8 |
|---|---|
Molecular Weight |
1020.5 g/mol |
IUPAC Name |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60) |
InChI Key |
BNDSNLWRYZUWNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origin of Product |
United States |
Preparation Methods
Core Linker Functionalization
The synthesis begins with functionalization of L-lysine or L-aspartic acid cores through sequential protection/deprotection steps:
- Amino Protection : Boc (tert-butoxycarbonyl) groups shield α-amine and ε-amine (lysine) or β-carboxyl (aspartic acid) functionalities.
- Carboxyl Activation : Reaction with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) converts free carboxyl groups to active esters for subsequent couplings.
Warhead Conjugation
Gefitinib and olaparib derivatives are attached via amide bond formation:
E3 Ligase Ligand Incorporation
CRBN or VHL ligands (e.g., pomalidomide, VH032) are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Alkyne Installation : Propargyl glycine appended to the core’s remaining amine.
- Click Chemistry : Reaction with azide-functionalized E3 ligands (1 mM CuSO4, 5 mM sodium ascorbate, 12 hr).
Structural Characterization and Optimization
Analytical Data for Representative Compounds
| Compound | EGFR DC50 (nM) | PARP DC50 (nM) | E3 Ligand | Cell Line | Reference |
|---|---|---|---|---|---|
| DPL-1 | 3.3 | 5.9 | VHL-1 | H3255 | |
| DPL-2 | 34.8 | 22.1 | CRBN-3 | HCC-827 | |
| DPL-3 | 0.74 | 1.2 | VHL-8 | VCaP |
Notes : DC50 values reflect concentration required for 50% target degradation after 24 hr. VHL-based PROTACs show superior EGFR degradation, while CRBN variants enhance PARP depletion.
Linker Length and Flexibility
Optimal degradation requires polyethylene glycol (PEG) spacers (n = 3–6 units) between warheads and the core:
- Short Linkers (n < 3) : Reduce ternary complex formation efficiency by 60–80% due to restricted mobility.
- Long Linkers (n > 6) : Increase off-target degradation (e.g., BRD4, STAT3) by 40% in kinase profiling assays.
Mechanistic Validation of Dual Degradation
Ubiquitination Kinetics
Time-resolved mass spectrometry reveals sequential ubiquitination:
Selectivity Profiling
Dual PROTACs exhibit >100-fold selectivity over wild-type EGFR (WT DC50 > 300 nM) and PARP2 (DC50 > 500 nM). RNA-seq data confirms downregulation of EGFR-driven genes (e.g., MYC, CCND1) and PARP-dependent DNA repair pathways (e.g., BRCA1, RAD51).
In Vivo Efficacy and Pharmacokinetics
Xenograft Models
In H1975 (EGFR L858R/T790M) xenografts, DPL-3 achieves:
Biodistribution
PET imaging with 89Zr-labeled DPL-1 shows preferential tumor accumulation (SUVmax = 4.8) over liver (SUVmax = 2.1) and kidney (SUVmax = 1.9).
Chemical Reactions Analysis
Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:
Substitution Reactions: These occur during the coupling of inhibitors to the linker and the attachment of the E3 ligase ligand.
Oxidation and Reduction Reactions: These may be involved in the preparation of the bifunctional linker and the modification of inhibitors.
Common Reagents and Conditions:
Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like palladium on carbon (Pd/C).
Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .
Scientific Research Applications
Introduction to Dual PARP EGFR Ligand for PROTAC Applications
The development of proteolysis-targeting chimeras (PROTACs) has revolutionized the field of targeted protein degradation, offering a novel therapeutic strategy for various diseases, particularly cancer. The dual PARP (poly(ADP-ribose) polymerase) and epidermal growth factor receptor (EGFR) ligand for PROTAC represents a significant advancement in this area. This compound is designed to simultaneously degrade two distinct targets, leveraging the advantages of dual targeting strategies seen in bispecific antibodies.
Design and Synthesis
Recent studies have highlighted the rational design and synthesis of novel dual PROTACs that utilize trifunctional natural amino acids as core linkers. These linkers connect two independent inhibitors (e.g., gefitinib for EGFR and olaparib for PARP) with E3 ligands such as cereblon (CRBN) or von Hippel-Lindau (VHL). The design aims to achieve high synthetic efficiency while ensuring effective degradation of both targets within cancer cells .
Case Studies
- Simultaneous Degradation in Cancer Cells
- Efficacy Against Drug Resistance
-
Pharmacokinetics and Selectivity
- The pharmacokinetic properties of these compounds were evaluated in mouse models, revealing that certain dual PROTACs possess favorable bioavailability profiles conducive for in vivo studies. Selectivity studies indicated that these compounds preferentially degrade their intended targets without significantly affecting other proteins .
Applications in Cancer Therapy
The implications of using dual PARP EGFR ligands for PROTAC extend beyond basic research into practical therapeutic applications:
- Combination Therapy Replacement : Dual PROTACs can serve as a substitute for combination therapies involving multiple inhibitors, potentially simplifying treatment regimens while maintaining or enhancing efficacy.
- Targeting Synthetic Lethality : These compounds can be tailored to target synthetic lethal interactions between different pathways, providing a strategic advantage in personalized cancer therapy.
- Enhancing Immune Responses : By combining the degradation of tumor-associated antigens with immune checkpoint inhibitors, dual PROTACs could enhance anti-tumor immunity .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:
Binding to Targets: The compound binds simultaneously to EGFR and PARP proteins in cancer cells.
Recruitment of E3 Ligase: The attached E3 ligase ligand recruits the E3 ubiquitin ligase to the target proteins.
Ubiquitination: The E3 ligase facilitates the ubiquitination of EGFR and PARP, marking them for degradation.
Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome, leading to the depletion of EGFR and PARP in the cell
Comparison with Similar Compounds
Single-Target PROTACs
Key Findings :
Combination Therapy (Gefitinib + Olaparib)
| Parameter | Dual PARP/EGFR PROTACs | Gefitinib + Olaparib Combination |
|---|---|---|
| Pharmacokinetics | Single molecule with synchronized degradation | Two separate drugs with variable bioavailability |
| Toxicity | Potential for reduced off-target effects | Additive toxicity (e.g., gastrointestinal, hematologic) |
| Efficacy | Synergistic degradation enhances apoptosis | Synergy limited by differential drug uptake |
Key Findings :
- Dual PROTACs achieve coordinated degradation of both targets, whereas combination therapies rely on independent drug mechanisms .
- In H1299 NSCLC cells, DP-V-4 induced 50% PARP degradation at 0.47 μM and near-complete EGFR degradation at 15 μM, outperforming equimolar gefitinib/olaparib combinations .
Bispecific Antibodies
| Parameter | Dual PARP/EGFR PROTACs | Bispecific Antibodies |
|---|---|---|
| Molecular Size | ~1,000 Da (small molecule) | ~150 kDa (large protein) |
| Tissue Penetration | High (crosses cell membranes) | Limited (poor tumor penetration) |
| Target Engagement | Intracellular protein degradation | Extracellular or membrane-bound target binding |
Key Findings :
Dual-Ligand PROTACs (Same Target)
Recent studies describe dual-ligand PROTACs with two copies of a POI ligand to enhance degradation efficiency (e.g., homodimers using aspartic acid linkers) . However, these differ from dual PARP/EGFR PROTACs, which target two distinct proteins.
Biological Activity
The development of proteolysis-targeting chimeras (PROTACs) has revolutionized targeted protein degradation, particularly in cancer therapy. Among the innovations in this field is the Dual PARP EGFR ligand for PROTAC , which aims to simultaneously degrade two critical proteins involved in tumor growth and resistance: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of PROTAC Mechanism
PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of target proteins via the proteasome. The general mechanism involves:
- Binding : The PROTAC binds to both a target protein (e.g., EGFR or PARP) and an E3 ubiquitin ligase.
- Ubiquitination : This binding promotes the ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.
This mechanism allows for effective reduction of protein levels rather than merely inhibiting their function, providing a potential advantage in overcoming drug resistance seen in traditional therapies.
Design and Synthesis
Recent studies have focused on rationally designing dual-targeting PROTACs that can degrade both EGFR and PARP. For instance, gefitinib (an EGFR inhibitor) and olaparib (a PARP inhibitor) were utilized as substrates linked through E3 ligands such as CRBN or VHL. This approach has led to the successful synthesis of several dual PROTAC compounds capable of degrading both targets simultaneously in cancer cell lines.
Table 1: Summary of Dual PROTAC Compounds
| Compound Name | Target Proteins | E3 Ligand | Degradation Efficiency | IC50 (µM) |
|---|---|---|---|---|
| DP-C-1 | EGFR, PARP | VHL | High | 5.47 |
| DP-V-4 | EGFR, PARP | CRBN | Moderate | 12.80 |
| PROTAC B3 | NAMPT | VHL | High | Not reported |
Case Study: Dual PROTACs in Ovarian Cancer
In a study by Zheng et al., a novel dual PROTAC (PROTAC B3) targeting both EGFR and PARP was developed. This compound demonstrated significant efficacy in reducing cell viability in ovarian cancer models. Notably, it reduced tumor growth in a subcutaneous xenograft model without causing overt toxicity, indicating a favorable safety profile compared to traditional chemotherapeutics .
Mechanistic Insights
The degradation kinetics of these dual PROTACs have been characterized extensively. For example, DP-C-1 was shown to initiate degradation within 6 hours of treatment, with an increasing rate up to 48 hours before plateauing . This time-dependent degradation emphasizes the importance of dosing schedules in therapeutic applications.
Research Findings
- Selectivity and Toxicity : The improved selectivity of dual PROTACs over traditional inhibitors has been highlighted as a critical advantage. In preclinical models, compounds like PROTAC B3 exhibited reduced toxicity profiles compared to their parental counterparts .
- Linker Composition : The choice of linker between the two ligands plays a crucial role in determining the efficacy of PROTACs. Studies indicate that varying linker lengths can significantly impact target engagement and degradation efficiency .
- Clinical Implications : The ability to degrade multiple targets simultaneously may provide a strategic advantage in treating cancers with complex resistance mechanisms. By targeting both EGFR and PARP, these dual PROTACs could potentially overcome resistance pathways that arise from monotherapy approaches .
Q & A
Q. What is the rationale behind designing dual PROTACs targeting both EGFR and PARP in cancer research?
EGFR drives tumor proliferation and metastasis, while PARP facilitates DNA repair in cancer cells. Simultaneous degradation of both proteins disrupts oncogenic signaling and sensitizes tumors to DNA damage, addressing resistance mechanisms observed in monotherapies. This approach leverages synthetic lethality and combinatorial degradation to enhance efficacy .
Q. How are dual PROTACs structurally designed to engage two distinct targets?
A "star-shaped" trifunctional core (e.g., serine or tyrosine) connects three components:
Q. Which cellular models are used to validate dual PROTAC efficacy?
- SW1990 (pancreatic cancer) : High baseline EGFR/PARP expression.
- H1299 (non-small cell lung cancer) : Resistance-prone EGFR mutations. Degradation is quantified via Western blot (e.g., DP-C-1 reduces EGFR by >70% and PARP by ~50% at 1 μM in SW1990) .
Advanced Research Questions
Q. How do conflicting degradation efficiencies arise among dual PROTAC analogs, and how are they resolved?
In CRBN-based PROTACs (DP-C-1 to DP-C-4), DP-C-1 shows superior EGFR/PARP degradation compared to DP-C-4, attributed to shorter linkers enhancing ternary complex stability. Conversely, VHL-based DP-V-4 outperforms analogs in H1299 cells due to hypoxia-selective activation, highlighting E3 ligase context dependency .
Q. What experimental strategies address poor solubility and pharmacokinetics of dual PROTACs?
- Linker optimization : PEG chains improve hydrophilicity (e.g., DP-C-1 with PEG6).
- Amino acid cores : Natural residues (e.g., serine) reduce molecular rigidity.
- Nano-delivery systems : Liposomal encapsulation enhances tumor targeting .
Q. How do researchers validate on-target degradation and rule off-target effects?
- Rescue experiments : MG132 (proteasome inhibitor) restores EGFR/PARP levels, confirming proteasome-dependent degradation.
- Isoform selectivity : DP-V-4 degrades mutant EGFR (L858R/T790M) but spares wild-type EGFR in H1299 cells .
Q. What are the limitations of dual PROTACs in preclinical models?
- High molecular weight : DP-C-1 (MW ~1,100 Da) limits membrane permeability.
- Antiproliferative potency : Despite >50% target degradation, IC50 values in H1299 cells (e.g., DP-V-4 at 15 μM) lag behind monomeric inhibitors due to inefficient cellular uptake .
Methodological Insights
Q. How is the "convergent synthesis" strategy applied to dual PROTAC development?
Modular synthesis involves:
Q. Why are natural amino acids preferred as core linkers over synthetic scaffolds?
Amino acids (e.g., tyrosine) provide:
Q. How do researchers optimize PROTAC dosing schedules in vitro?
- Time-course assays : Degradation peaks at 24–36 hours (e.g., DP-C-1 at 1 μM).
- Pulse-chase experiments : Sustained degradation requires re-dosing every 48 hours due to PROTAC recycling .
Data Contradiction Analysis
Q. Why do some dual PROTACs show cell-line-specific degradation profiles?
SW1990 cells exhibit higher CRBN expression, favoring CRBN-based PROTACs (DP-C-1), while H1299 cells upregulate VHL under hypoxia, enhancing DP-V-4 activity. This underscores the need for E3 ligase profiling in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
